molecular formula C11H11Br2N3O B1435248 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416714-10-7

3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1435248
M. Wt: 361.03 g/mol
InChI Key: SZEMFAVNJNNODE-UHFFFAOYSA-N
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Description

3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C11H11Br2N3O and a molecular weight of 361.03 g/mol. It is a part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Biomedical Applications

Compounds in the pyrazolo[3,4-b]pyridine series, including variations like 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, have been extensively studied for their synthetic pathways and potential biomedical applications. One such study highlights the versatility of the pyrazolo[3,4-b]pyridine framework in synthesizing compounds with a wide array of substituents, detailing synthetic methods from both pyrazole and pyridine precursors. These compounds are noted for their biomedical applications, indicating a broad interest in their pharmacological potential (Donaire-Arias et al., 2022).

Antiproliferative Activity

A significant body of research is dedicated to the antiproliferative properties of pyrazolo[4,3-c]pyridines, indicating their potential in cancer treatment. A study on 2,4,6,7-tetrasubstituted variants of this compound class demonstrated low micromolar GI50 values against various cancer cell lines, suggesting these compounds as potent antiproliferative agents. Notably, certain compounds induced cell death, indicating a multifaceted action against cancer cells (Razmienė et al., 2021).

Neurotropic Activity

The neurotropic activities of pyrazolo[4,3-c]pyridines and their derivatives have also been explored. Compounds synthesized for this purpose showed promising results in convulsive models, with some demonstrating anxiolytic and antidepressant properties without muscle relaxation at studied doses. This suggests a potential for these compounds in treating neurological disorders (Dashyan et al., 2022).

Anticancer Activity

Another study focused on thieno[3,2-c]pyridine derivatives, a close relative to the pyrazolo[4,3-c]pyridine framework, highlighting the diverse pharmacological activities these compounds can exhibit, including anticancer activity. This work underscores the importance of structural modification in enhancing biological activity, suggesting that similar strategies could be applied to 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridines (Rao et al., 2018).

properties

IUPAC Name

3,7-dibromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3O/c12-8-6-14-5-7-10(8)16(15-11(7)13)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEMFAVNJNNODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=NC=C3C(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

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